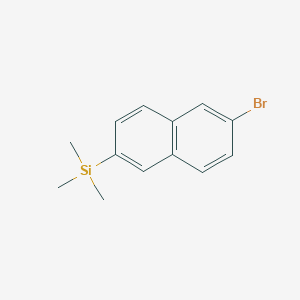
(6-Bromo-2-naphthyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromonaphthalen-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C13H15BrSi and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a trimethylsilane group, making it a valuable intermediate in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromonaphthalen-2-yl)trimethylsilane typically involves the bromination of naphthalene followed by the introduction of the trimethylsilane group. One common method includes the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 6-bromonaphthalene.
Silylation: The 6-bromonaphthalene is then reacted with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to form (6-Bromonaphthalen-2-yl)trimethylsilane.
Industrial Production Methods
Industrial production methods for (6-Bromonaphthalen-2-yl)trimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and silylation steps, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromonaphthalen-2-yl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products include various substituted naphthalenes.
Coupling: Formation of biaryl compounds.
Oxidation/Reduction: Products depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(6-Bromonaphthalen-2-yl)trimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (6-Bromonaphthalen-2-yl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the bromine and trimethylsilane groups. The bromine atom acts as a leaving group in substitution and coupling reactions, while the trimethylsilane group can stabilize intermediates and enhance reaction efficiency. The molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Bromonaphthalen-2-yl)oxytrimethylsilane: Similar structure but with an oxygen atom linking the naphthalene and trimethylsilane groups.
(6-Chloronaphthalen-2-yl)trimethylsilane: Chlorine atom instead of bromine.
(6-Iodonaphthalen-2-yl)trimethylsilane: Iodine atom instead of bromine.
Uniqueness
(6-Bromonaphthalen-2-yl)trimethylsilane is unique due to the specific positioning of the bromine and trimethylsilane groups, which confer distinct reactivity and stability. This makes it particularly useful in certain synthetic applications where other similar compounds may not perform as effectively.
Eigenschaften
Molekularformel |
C13H15BrSi |
|---|---|
Molekulargewicht |
279.25 g/mol |
IUPAC-Name |
(6-bromonaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-7-5-10-8-12(14)6-4-11(10)9-13/h4-9H,1-3H3 |
InChI-Schlüssel |
HBXJAXZFUXQSEV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


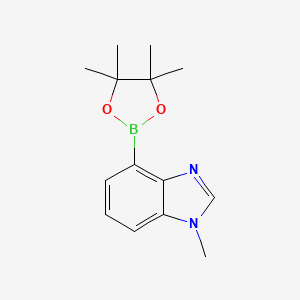
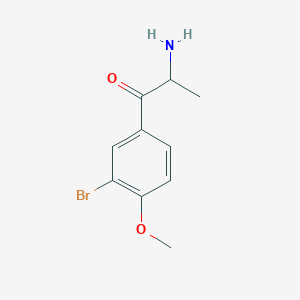
![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)

![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
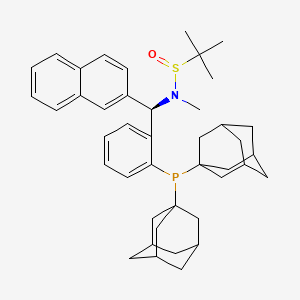


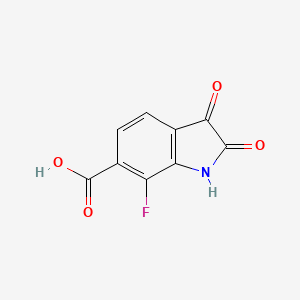
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
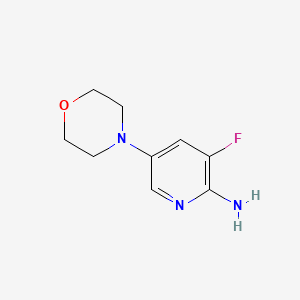
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)
